molecular formula C21H32O2 B029851 5beta-Pregnane-3,20-dione CAS No. 128-23-4

5beta-Pregnane-3,20-dione

Cat. No.: B029851
CAS No.: 128-23-4
M. Wt: 316.5 g/mol
InChI Key: XMRPGKVKISIQBV-XWOJZHJZSA-N
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Description

5beta-pregnane-3,20-dione is a C21-steroid that is 5beta-pregnane with oxo groups at positions 3 and 20. It has a role as a human metabolite and a mouse metabolite. It is a 20-oxo steroid, a C21-steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-pregnane.
This compound is a natural product found in Homo sapiens with data available.

Properties

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPGKVKISIQBV-XWOJZHJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878589
Record name PREGNANE-3,20-DIONE, (5.BETA.)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-23-4
Record name 5β-Dihydroprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,20-Pregnanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,20-Pregnanedione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5.beta.-Dihydroprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PREGNANE-3,20-DIONE, (5.BETA.)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,20-PREGNANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105J2Q45A0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the physiological significance of 5beta-Pregnane-3,20-dione conversion in the human body?

A1: this compound is a metabolite of progesterone formed via the enzymatic activity of 5beta-reductase. This enzyme is present in various human tissues, including the brain [], liver [], and endometrium []. While its exact function remains unclear, research suggests this compound might be involved in regulating the sensorium due to the known central nervous system depressant effects of 5beta-pregnane compounds []. Additionally, studies on human umbilical and placental blood vessels indicate a potential role for this compound in maintaining healthy blood flow in the umbilico-placental circulation [].

Q2: How does the activity of 5beta-reductase differ across various tissues and how does this relate to the menstrual cycle?

A2: Research shows that 5beta-reductase exhibits distinct activity patterns across different tissues and is influenced by the menstrual cycle in specific tissues. For instance, in the human endometrium, 5alpha-reductase, another enzyme involved in progesterone metabolism, is mainly found in microsomes, while 5beta-reductase activity is exclusively observed in the cytosol []. Furthermore, the specific activity of these enzymes fluctuates throughout the menstrual cycle, with 5alpha-reductase activity peaking in the early proliferative phase and 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD) activity reaching its highest point in the middle of the secretory phase [].

Q3: Does the degree of differentiation in endometrial carcinoma affect the activity of progesterone-metabolizing enzymes?

A3: Yes, the degree of tumor differentiation in endometrial carcinoma appears to influence the activity of enzymes involved in progesterone metabolism. Studies have shown that the specific activity of 5alpha-reductase increases with decreasing tumor differentiation, while the activity of 20alpha-HSD decreases []. This finding highlights the potential implications of progesterone metabolism in the context of endometrial carcinoma.

Q4: Can this compound influence cardenolide production in plants like Digitalis lanata?

A4: Research on Digitalis lanata, a plant known for producing cardenolides, reveals that this compound can significantly increase cardenolide content in light-grown shoot cultures []. This suggests a potential role of this compound in stimulating specific cardenolide biosynthetic pathways, particularly the "norcholanic acid pathway" which leads to the formation of fucose-type cardenolides [].

Q5: How does this compound compare to progesterone and its other metabolites in terms of relaxing human umbilical and placental blood vessels?

A5: Studies on isolated human umbilical and placental blood vessels indicate that both progesterone and this compound are potent vasodilators, exhibiting greater efficacy compared to other tested progestins such as 5alpha-pregnane-3,20-dione and 5alpha-pregnane-3beta-ol-20-one []. This suggests that both progesterone and its metabolite, this compound, might play a crucial role in regulating blood flow in the umbilico-placental system [].

Q6: What is the role of this compound in the context of the serotonergic system and its potential implications for mood disorders?

A6: Research suggests that this compound can significantly increase the firing activity of serotonergic neurons in the dorsal raphe nucleus of female rats []. This effect is particularly interesting considering the established link between the serotonergic system and mood disorders. The study also demonstrated distinct time-frames for the effects of different neurosteroids, with this compound showing a transient effect peaking at 7 days, while dehydroepiandrosterone (DHEA) exhibited a sustained effect over 21 days [].

Q7: How does the interaction of this compound and DHEA with sigma 1 receptors differ?

A7: While both this compound and DHEA can increase the firing activity of serotonergic neurons, their mechanisms of action differ. The effect of DHEA is mediated by sigma 1 receptors, as demonstrated by the ability of the selective sigma 1 receptor antagonist NE-100 to block its effect. In contrast, the effect of this compound is independent of sigma 1 receptors, as NE-100 did not prevent its effect on serotonergic neuron firing [].

Q8: What insights can be gained from the crystal structure of progesterone 5beta-reductase regarding its function?

A8: Crystallization and preliminary crystallographic analysis of selenomethionine-labelled progesterone 5beta-reductase from Digitalis lanata revealed that it belongs to the Rossmann-fold family of proteins []. Enzymes in this family typically bind nucleotides, like NADH or NADPH, which are essential for the reduction reactions catalyzed by reductases. This structural information provides valuable insights into the catalytic mechanism of progesterone 5beta-reductase and its role in converting progesterone to this compound [].

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